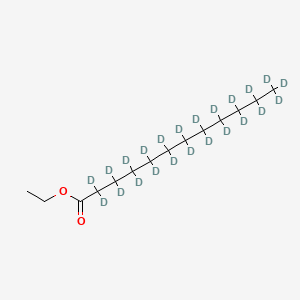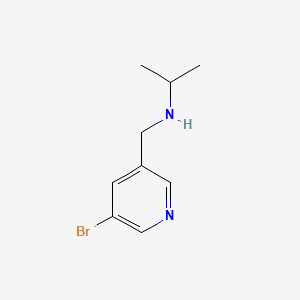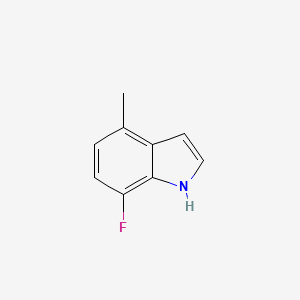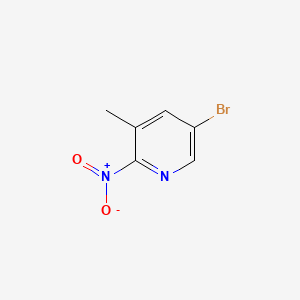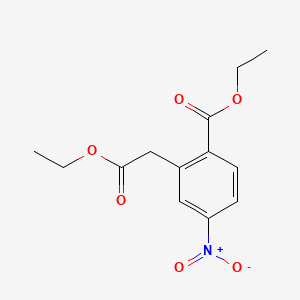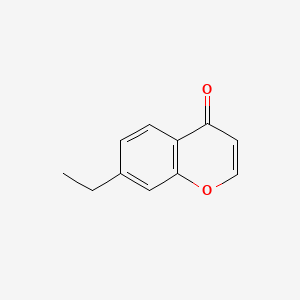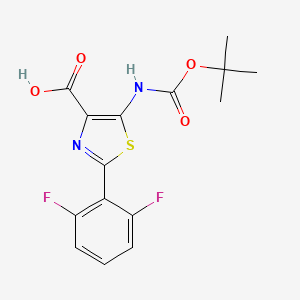![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9](/img/structure/B598023.png)
2,6-Diazaspiro[3.4]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Diazaspiro[3.4]octan-5-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic system with two nitrogen atoms and an oxygen atom . The InChI code for this compound is InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and zero rotatable bonds . The compound is also characterized by a complexity of 151 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Derivatives from Cycloaddition Reactions : 2,6-Diazaspiro[3.4]octan-5-one derivatives have been synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. These derivatives exhibit different envelope conformations of their isoxazolidine rings, affecting the positioning of substituents (Chiaroni et al., 2000).
Medicinal Chemistry and Drug Development
Antitubercular Lead Discovery : Exploration of the molecular periphery around the 2,6-diazaspiro[3.4]octane core, particularly with nitrofuran carboxamide chemotype, has led to the identification of potent antitubercular compounds. One such compound showed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis (Lukin et al., 2023).
Malaria Treatment : A novel diazaspiro[3.4]octane series was discovered as part of a high-throughput screening campaign against Plasmodium falciparum, the causative agent of malaria. These compounds showed activity against multiple stages of the parasite's lifecycle, with some demonstrating low nanomolar asexual blood-stage activity and transmission-blocking properties (Le Manach et al., 2021).
Material Science and Chemistry
Photochemical Applications : The photochemistry of certain heterocycles, including 2,6-diazaspiro derivatives, involves sensitized photorearrangement processes. This includes transformations like the conversion of 2,4‐dioxofuro[2,3‐d]pyrimidines into 5,7‐diazaspiro[2.5]octanes (Ming & Wamhoff, 1987).
Corrosion Inhibition : Spirocyclopropane derivatives, including those related to this compound, have been studied for their properties as corrosion inhibitors for mild steel in acidic environments. Their adsorption onto iron surfaces contributes to effective corrosion inhibition (Chafiq et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Mode of Action
This compound interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that this compound may affect the opioid signaling pathway, which plays a crucial role in pain perception.
Result of Action
The primary result of this compound’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.
Análisis Bioquímico
Biochemical Properties
2,6-Diazaspiro[3.4]octan-5-one plays a significant role in biochemical reactions. It has been found to interact with sigma-1 receptors, which are involved in modulating the effects of opioids like morphine . The compound acts as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, this compound has shown potential in inhibiting Mycobacterium tuberculosis, making it a promising candidate for antitubercular drug development .
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the antinociceptive effect of morphine by interacting with sigma-1 receptors, which play a role in cell signaling pathways . This interaction helps in rescuing morphine-induced analgesic tolerance, thereby improving pain management . Furthermore, the compound’s antitubercular activity suggests its potential impact on cellular metabolism and gene expression in Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma-1 receptors. By acting as an antagonist, it modulates the receptor’s activity, leading to enhanced antinociceptive effects and reduced morphine tolerance . Additionally, the compound’s structure allows it to interact with bacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in pain management and tuberculosis treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in enhancing the antinociceptive effect of morphine and inhibiting Mycobacterium tuberculosis . Long-term studies have indicated that the compound can consistently rescue morphine tolerance, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the antinociceptive effect of morphine without causing significant adverse effects . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in therapeutic applications . Studies have shown that the compound’s antitubercular activity is also dose-dependent, with higher doses leading to more effective inhibition of Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with sigma-1 receptors and bacterial enzymes, influencing metabolic flux and metabolite levels The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent in pain management and tuberculosis treatment
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with sigma-1 receptors and bacterial enzymes, which ultimately determine its therapeutic efficacy.
Propiedades
IUPAC Name |
2,6-diazaspiro[3.4]octan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNHGPWYMORFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717096 |
Source


|
| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203797-62-9 |
Source


|
| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


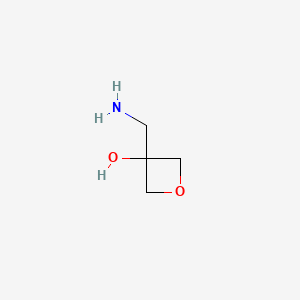
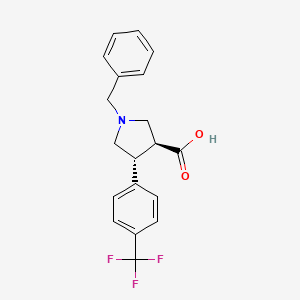
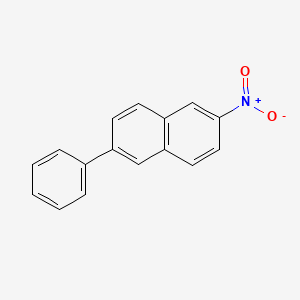
![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
